molecular formula C20H24N4 B6508709 1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine CAS No. 896079-16-6

1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine

Cat. No. B6508709
CAS RN: 896079-16-6
M. Wt: 320.4 g/mol
InChI Key: HGYCGVOHLDICRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their various biological activities .

Mechanism of Action

1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine is able to interact with various biological molecules, including proteins and enzymes. It has been shown to act as an inhibitor or activator of certain biological processes, depending on the concentration of the compound. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, this compound has been shown to activate the enzyme adenosine monophosphate (AMP) kinase, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, this compound has been shown to activate the enzyme adenosine monophosphate (AMP) kinase, which is involved in the regulation of energy metabolism. It has also been shown to affect the activity of various proteins, including G-protein coupled receptors, which are involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a very stable compound, making it suitable for use in long-term experiments. However, this compound is not a very potent compound, and it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine has a wide range of potential applications in scientific research. It could be used to study the structure and function of various proteins, such as enzymes and G-protein coupled receptors. Additionally, it could be used in drug discovery studies, as it is able to interact with various biological molecules and can act as an inhibitor or activator of certain biological processes. Furthermore, this compound could be used to study the biochemical and physiological effects of various drugs, as well as the mechanisms of action of these drugs. Finally, it could be used to study the effects of various environmental factors on biological processes.

Synthesis Methods

1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine can be synthesized through a multi-step process. The first step involves the reaction of 6-ethyl-2,5-dimethyl-3-phenylpyrazole with pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then reacted with p-toluenesulfonic acid in the presence of a catalyst, such as palladium chloride. This reaction forms the desired this compound product.

Scientific Research Applications

1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine has a wide range of applications in scientific research. It has been used to study the structure and function of various proteins, such as enzymes and G-protein coupled receptors. It has also been used in drug discovery studies, as it is able to interact with various biological molecules and can act as an inhibitor or activator of certain biological processes. Additionally, this compound has been used to study the biochemical and physiological effects of various drugs, as well as the mechanisms of action of these drugs.

properties

IUPAC Name

6-ethyl-2,5-dimethyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-4-17-14(2)21-19-18(16-10-6-5-7-11-16)15(3)22-24(19)20(17)23-12-8-9-13-23/h5-7,10-11H,4,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYCGVOHLDICRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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